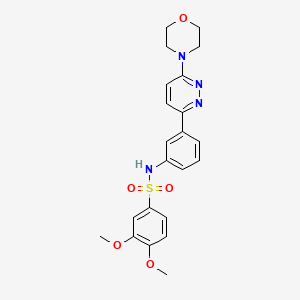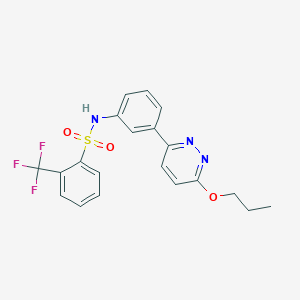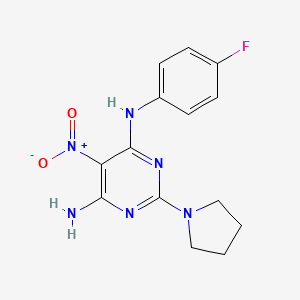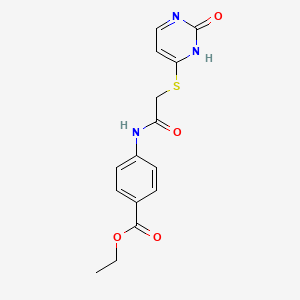![molecular formula C18H24N6O3 B11256619 (2E)-6-(azepan-1-yl)-2-[(4-ethoxyphenyl)imino]-5-nitro-1,2-dihydropyrimidin-4-amine](/img/structure/B11256619.png)
(2E)-6-(azepan-1-yl)-2-[(4-ethoxyphenyl)imino]-5-nitro-1,2-dihydropyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(AZEPAN-1-YL)-N2-(4-ETHOXYPHENYL)-5-NITROPYRIMIDINE-2,4-DIAMINE is a synthetic organic compound that belongs to the class of pyrimidine derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(AZEPAN-1-YL)-N2-(4-ETHOXYPHENYL)-5-NITROPYRIMIDINE-2,4-DIAMINE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrimidine Core: Starting with a suitable precursor, such as a substituted pyrimidine, the core structure is formed through cyclization reactions.
Introduction of the Nitro Group: Nitration reactions are employed to introduce the nitro group at the desired position on the pyrimidine ring.
Substitution Reactions: The azepane and ethoxyphenyl groups are introduced through nucleophilic substitution reactions, often using appropriate halogenated intermediates.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the ethoxyphenyl group, leading to the formation of corresponding aldehydes or acids.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in various substitution reactions, such as nucleophilic aromatic substitution, where the nitro group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or other reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products
Oxidation Products: Aldehydes, acids.
Reduction Products: Amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Used in the development of new materials or as a precursor in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of 6-(AZEPAN-1-YL)-N2-(4-ETHOXYPHENYL)-5-NITROPYRIMIDINE-2,4-DIAMINE would depend on its specific biological target. Generally, pyrimidine derivatives can interact with enzymes, receptors, or nucleic acids, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- 6-(AZEPAN-1-YL)-N2-(4-METHOXYPHENYL)-5-NITROPYRIMIDINE-2,4-DIAMINE
- 6-(AZEPAN-1-YL)-N2-(4-CHLOROPHENYL)-5-NITROPYRIMIDINE-2,4-DIAMINE
Uniqueness
The unique combination of the azepane, ethoxyphenyl, and nitropyrimidine groups in 6-(AZEPAN-1-YL)-N2-(4-ETHOXYPHENYL)-5-NITROPYRIMIDINE-2,4-DIAMINE may confer distinct biological properties, making it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C18H24N6O3 |
|---|---|
Peso molecular |
372.4 g/mol |
Nombre IUPAC |
6-(azepan-1-yl)-2-N-(4-ethoxyphenyl)-5-nitropyrimidine-2,4-diamine |
InChI |
InChI=1S/C18H24N6O3/c1-2-27-14-9-7-13(8-10-14)20-18-21-16(19)15(24(25)26)17(22-18)23-11-5-3-4-6-12-23/h7-10H,2-6,11-12H2,1H3,(H3,19,20,21,22) |
Clave InChI |
IGQREPDUISVTDW-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=C(C=C1)NC2=NC(=C(C(=N2)N3CCCCCC3)[N+](=O)[O-])N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(2-ethoxyphenyl)-5-methyl-7-(5-methylfuran-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11256551.png)
![2-[(6-oxo-9-phenyl-6,9-dihydro-1H-purin-8-yl)sulfanyl]-N-propylacetamide](/img/structure/B11256559.png)

![N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3-iodobenzamide](/img/structure/B11256567.png)
![N-(5-Chloro-2,4-dimethoxyphenyl)-1-[5-(pyridin-2-YL)-1H-pyrazole-3-carbonyl]piperidine-4-carboxamide](/img/structure/B11256572.png)
![1-(4-Ethoxyphenyl)-3-[3-({8-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-2-YL}methoxy)phenyl]urea](/img/structure/B11256594.png)
![3-{4-[4-Methyl-6-(piperidin-1-YL)pyrimidin-2-YL]piperazine-1-carbonyl}-2H-chromen-2-one](/img/structure/B11256595.png)


![ethyl 3-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}-1H-pyrazole-5-carboxylate](/img/structure/B11256606.png)

![4-{2-[4-(4-Methoxy-3-methylbenzenesulfonyl)piperazin-1-YL]-6-methylpyrimidin-4-YL}morpholine](/img/structure/B11256626.png)
